Cas no 1361875-35-5 (Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate)

Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate
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- インチ: 1S/C14H11Cl2NO3/c1-2-20-14(19)9-6-7-17-13(18)11(9)8-4-3-5-10(15)12(8)16/h3-7H,2H2,1H3,(H,17,18)
- InChIKey: UPEYXJIALPZLDA-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C1C(NC=CC=1C(=O)OCC)=O)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 473
- XLogP3: 3
- トポロジー分子極性表面積: 55.4
Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024002982-1g |
Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate |
1361875-35-5 | 97% | 1g |
$1,780.80 | 2022-04-02 | |
Alichem | A024002982-500mg |
Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate |
1361875-35-5 | 97% | 500mg |
$970.20 | 2022-04-02 | |
Alichem | A024002982-250mg |
Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate |
1361875-35-5 | 97% | 250mg |
$727.60 | 2022-04-02 |
Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinateに関する追加情報
Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate (CAS No. 1361875-35-5): A Comprehensive Overview
Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate, identified by its CAS number 1361875-35-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising an isonicotinate core and a dichlorophenyl substituent, has garnered attention for its potential applications in drug discovery and medicinal chemistry.
The molecular structure of Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate consists of an esterified isonicotinic acid derivative, where the hydroxyl group at the 2-position and the ethoxy group at the 3-position are key functional moieties. The presence of the 2,3-dichlorophenyl moiety introduces electrophilic centers that can participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for their therapeutic potential. The isonicotinate scaffold, which is structurally related to nicotinic acid derivatives, has been extensively studied for its biological activities. Specifically, compounds containing this moiety have shown promise in the development of anti-inflammatory, antiviral, and anticancer agents. The dichlorophenyl group further enhances the pharmacological profile by contributing to lipophilicity and metabolic stability.
Recent research has highlighted the significance of Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate as a key intermediate in the synthesis of more complex pharmacophores. For instance, studies have demonstrated its utility in constructing novel kinase inhibitors by leveraging its ability to undergo selective functionalization at multiple sites. This flexibility has allowed chemists to explore diverse structural modifications, leading to the discovery of potent and selective small-molecule inhibitors with therapeutic relevance.
The synthesis of Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate involves multi-step organic transformations that highlight the compound's synthetic accessibility. One common synthetic route involves the esterification of 3-(2,3-dichlorophenyl)hydroxynicotinic acid using thionyl chloride or other esterification agents. This approach provides a straightforward pathway to the desired product while maintaining high yields and purity.
The dichlorophenyl substituent in Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate plays a crucial role in modulating its biological activity. This group not only enhances lipophilicity but also participates in hydrogen bonding interactions with biological targets. Such interactions are critical for achieving high binding affinity and selectivity in drug design. The hydroxyl group at the 2-position further contributes to hydrogen bonding capabilities, allowing for multiple modes of interaction with biological receptors.
In the context of drug discovery, Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate has been explored as a precursor for more complex molecules with enhanced pharmacological properties. For example, researchers have utilized this compound to develop novel antiviral agents by incorporating additional functional groups that target viral proteases or polymerases. The ability to derivatize this scaffold with various functional moieties makes it a valuable building block in medicinal chemistry.
The pharmacokinetic profile of derivatives of Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate has also been studied extensively. These studies have focused on optimizing solubility, bioavailability, and metabolic stability to enhance drug delivery and efficacy. By modifying the ester group or introducing additional functional groups, chemists can fine-tune the pharmacokinetic properties of these compounds to improve their therapeutic potential.
One notable application of derivatives of this compound is in the development of targeted therapies for cancer treatment. Researchers have identified that certain isonicotinate derivatives exhibit inhibitory effects on cancer-related kinases by binding to their active sites. The dichlorophenyl moiety plays a critical role in this interaction by forming stable hydrogen bonds and hydrophobic interactions with key residues in the kinase active site.
The role of computational chemistry in studying Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate and its derivatives cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and identify optimal binding orientations within biological targets. These computational approaches have significantly accelerated the drug discovery process by allowing researchers to screen large libraries of compounds virtualy before conducting experimental validation.
In conclusion, Ethyl 3-(2,3-dichlorophenyl)-2-hydroxyisonicotinate (CAS No. 1361875-35-5) represents a promising compound with diverse applications in pharmaceutical chemistry and drug discovery. Its unique structural features make it a valuable intermediate for synthesizing novel bioactive molecules with therapeutic potential. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in medicinal chemistry research for years to come.
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